molecular formula C26H23FN2O5S B2743499 2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 872205-72-6

2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2743499
CAS RN: 872205-72-6
M. Wt: 494.54
InChI Key: DEWAQJLGIWHXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C25H20F2N2O4S and a molecular weight of 482.5 . It is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Structural Chemistry and Properties

Research by Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives, highlighting their ability to form gels and crystalline structures upon treatment with various acids. This study provides insights into the complex behaviors of similar compounds in different chemical environments, indicating potential applications in material science and drug formulation (Karmakar, Sarma, & Baruah, 2007).

Cytotoxic Activities

Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives for their cytotoxic activity against breast and colon cancer cell lines. This research demonstrates the potential therapeutic applications of such compounds in cancer treatment, with one compound showing significant potency compared to the reference drug, 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antibacterial Agents

The synthesis and characterization of novel compounds for their potential as broad-spectrum antibacterial agents were reported by Hashimoto et al. (2007). These compounds, including key intermediates used in optimized synthesis, are effective against resistant organisms such as MRSA, highlighting their significance in addressing antibiotic resistance (Hashimoto et al., 2007).

Herbicidal Activities

Luo et al. (2008) designed and synthesized triazolinone derivatives with herbicidal activities, targeting the Protoporphyrinogen oxidase enzyme. This study showcases the agricultural application of such compounds, offering a new approach to weed control in rice fields, with one compound displaying comparable activity to commercial herbicides (Luo, Jiang, Wang, Chen, & Yang, 2008).

Enzyme Inhibitory Activities

Research by Virk et al. (2018) on the synthesis of acetamide derivatives and their enzyme inhibitory activities against carbonic anhydrase and cholinesterases indicated potential applications in treating conditions associated with these enzymes. One compound demonstrated good activity, highlighting the therapeutic potential of similar compounds (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, but the specific interactions of this compound remain to be elucidated.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

properties

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-17-4-11-21(12-5-17)35(32,33)24-15-29(16-25(30)28-19-8-6-18(27)7-9-19)23-13-10-20(34-2)14-22(23)26(24)31/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWAQJLGIWHXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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